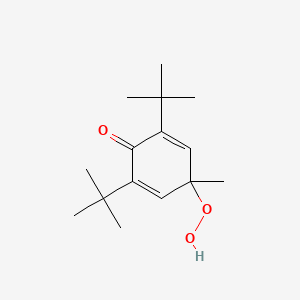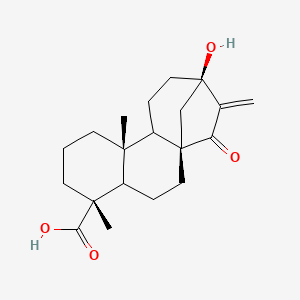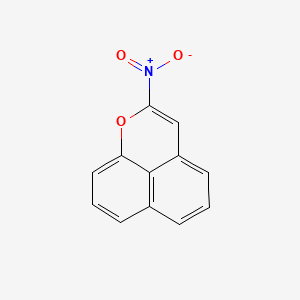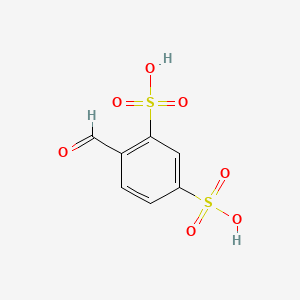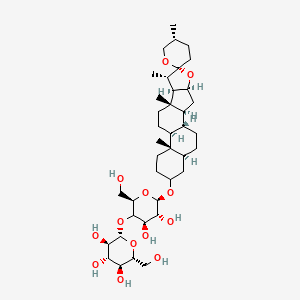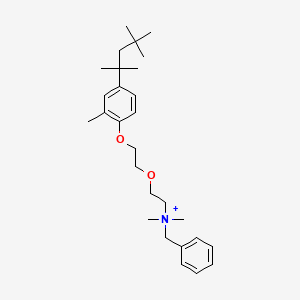
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylbenzethonium chloride is synthesized through a series of chemical reactions involving the alkylation of benzyl chloride with dimethylamine, followed by the reaction with 2-(2-(3-methyl-4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl chloride . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of methylbenzethonium chloride involves large-scale synthesis using similar reaction routes as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Methylbenzethonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methylbenzethonium chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cell death-inducing small molecules and protein-protein interactions.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized as a preservative and disinfectant in personal care and healthcare products.
Mechanism of Action
The mechanism of action of methylbenzethonium chloride involves disrupting the cytoplasmic and outer membrane lipid bilayers of microorganisms . The positively charged quaternary nitrogen associates with the polar head groups of the lipid bilayers, leading to membrane destabilization and cell lysis . This mechanism is similar to other quaternary ammonium compounds .
Comparison with Similar Compounds
Similar Compounds
Benzethonium chloride: A related compound with similar antimicrobial properties.
Cetylpyridinium chloride: Another quaternary ammonium compound used as an antiseptic.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Uniqueness
Methylbenzethonium chloride is unique due to its specific molecular structure, which provides broad-spectrum antimicrobial activity and makes it suitable for various applications in personal care and healthcare products . Its effectiveness against a wide range of microorganisms and its stability in different formulations further distinguish it from similar compounds .
Properties
CAS No. |
72013-76-4 |
|---|---|
Molecular Formula |
C28H44NO2+ |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium |
InChI |
InChI=1S/C28H44NO2/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24/h9-15,20H,16-19,21-22H2,1-8H3/q+1 |
InChI Key |
UQOOPIMXBSPVJI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2 |
Key on ui other cas no. |
62741-89-3 26248-39-5 |
Pictograms |
Flammable |
Synonyms |
((((1,1,3,3-tetramethylbutyl)cresoxy)ethoxy)ethyl)dimethylbenzylammonium chloride Bactine benzyldimethyl(2-(2-(4-(1,1,3,3- tetramethylbutyl)-tolyloxy)ethoxy)ethyl) ammonium chloride Diaparene Hyamine methylbenzethonium methylbenzethonium chloride methylbenzethonium chloride, monohydrate methylbenzethonium hydroxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


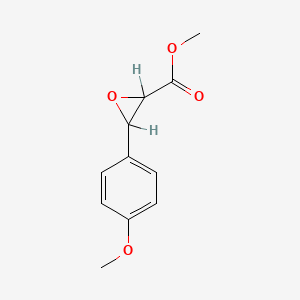
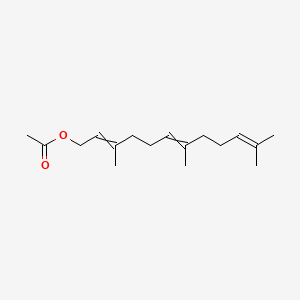
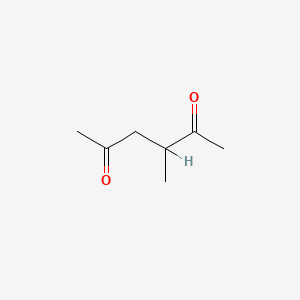
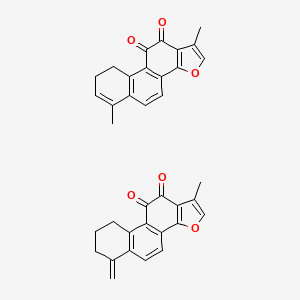
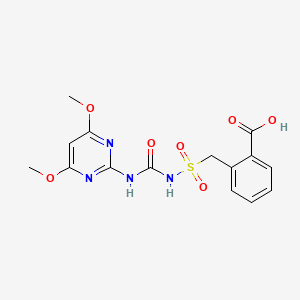
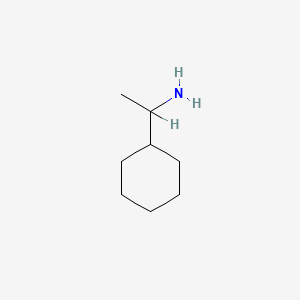

![Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride](/img/structure/B1205472.png)

